molecular formula C11H11NO4 B13710753 4-(4-Ethoxyphenyl)oxazolidine-2,5-dione

4-(4-Ethoxyphenyl)oxazolidine-2,5-dione

Cat. No.: B13710753
M. Wt: 221.21 g/mol
InChI Key: ZEXNICGFYZMYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxyphenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the oxazolidine-2,5-dione family. This compound is characterized by its unique structure, which includes an oxazolidine ring fused with a phenyl group substituted with an ethoxy group. Compounds in this family are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)oxazolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of primary amines with α-ketoesters under base-catalyzed cyclization conditions. This method utilizes atmospheric carbon dioxide and readily available substrates, making it a convenient and environmentally friendly process .

Another method involves the use of 2-alkynamides in the presence of potassium carbonate (K₂CO₃) and dimethyl sulfoxide (DMSO) at 30°C. This reaction leads to the efficient assembly of oxazolidine-2,5-diones with high regioselectivity controlled by the aryl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of atmospheric carbon dioxide in the synthesis process is particularly advantageous for industrial applications due to its cost-effectiveness and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert it into oxazolidines.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and other nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Oxazolidines

    Substitution: Various substituted phenyl oxazolidine-2,5-diones

Scientific Research Applications

4-(4-Ethoxyphenyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors, such as the 5-HT₁A and 5-HT₂A receptors . The compound’s structure allows it to interact with these receptors, leading to changes in neuronal activity and reduced seizure activity.

Comparison with Similar Compounds

4-(4-Ethoxyphenyl)oxazolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO4/c1-2-15-8-5-3-7(4-6-8)9-10(13)16-11(14)12-9/h3-6,9H,2H2,1H3,(H,12,14)

InChI Key

ZEXNICGFYZMYLO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=O)OC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.